

An In-depth Technical Guide to 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Propoxybenzaldehyde

Cat. No.: B1265824

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Propoxybenzaldehyde**, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, key synthetic protocols, and its role as a tyrosinase inhibitor.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 5736-85-6 is **4-propoxybenzaldehyde**.^{[1][2][3]} This compound is also known by several synonyms, reflecting its common usage in scientific and commercial contexts.

Identifier Type	Value
IUPAC Name	4-propoxybenzaldehyde ^{[1][2][3]}
CAS Number	5736-85-6 ^{[1][2][4]}
Molecular Formula	C ₁₀ H ₁₂ O ₂ ^{[1][4]}
Synonyms	p-Propoxybenzaldehyde, 4-n-Propoxybenzaldehyde, Benzaldehyde, 4-propoxy- ^{[1][2]}

Physicochemical and Spectroscopic Data

4-Propoxybenzaldehyde is a colorless to light yellow clear liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

Property	Value
Molecular Weight	164.20 g/mol [1][2]
Density	1.039 g/mL at 25 °C[1][4]
Boiling Point	129-130 °C at 10 mmHg[1][4]
Melting Point	268 °C[1][5]
Refractive Index (n _{20/D})	1.546[4]
Flash Point	> 230 °F (> 110 °C)[4]
InChI Key	FGXZWMCBNMMYPL-UHFFFAOYSA-N[1]
SMILES	CCCOC1=CC=C(C=O)C=C1[1]

Spectroscopic data is crucial for the identification and characterization of **4-Propoxybenzaldehyde**. Key spectral information is available from various analytical techniques.

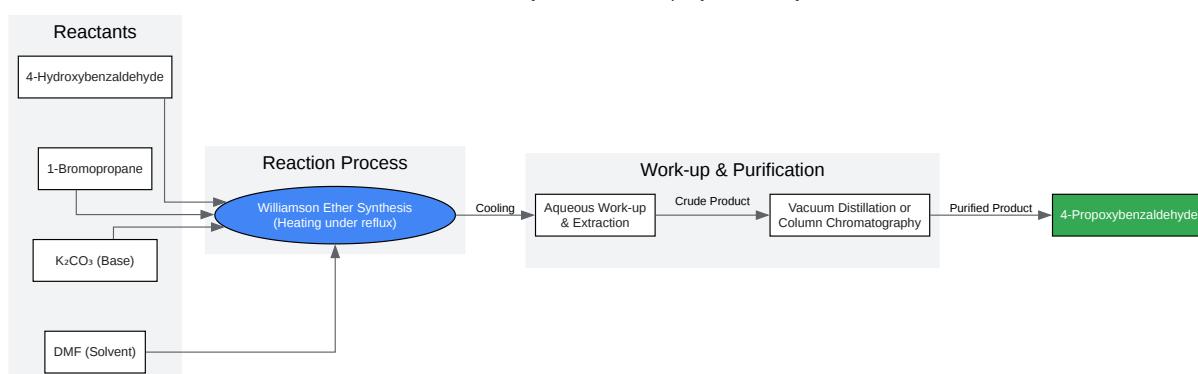
Spectroscopic Data	Description
¹ H NMR	Spectra available, providing information on the proton environment in the molecule.[2]
Mass Spectrometry	GC-MS data shows prominent peaks at m/z 121, 122, and 164.[2]
Infrared (IR) Spectroscopy	FTIR and vapor-phase IR spectra are available for structural elucidation.[2]
Raman Spectroscopy	FT-Raman spectra have been recorded.[2]
UV-VIS Spectroscopy	UV-VIS spectra are available.[2]

Experimental Protocols

Synthesis of 4-Propoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.^[6] This protocol outlines the synthesis of **4-Propoxybenzaldehyde** from 4-hydroxybenzaldehyde and an appropriate propyl halide.

Materials:


- 4-hydroxybenzaldehyde
- 1-Bromopropane (or other suitable propyl halide)
- Potassium carbonate (K_2CO_3)
- Potassium iodide (KI) (optional, as a catalyst)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in anhydrous DMF.
- Add potassium carbonate (as a base) and a catalytic amount of potassium iodide.
- Heat the mixture with stirring to approximately 60-70 °C.
- Slowly add 1-bromopropane to the reaction mixture.

- Continue heating the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into water and extract the product with ethyl acetate.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **4-Propoxybenzaldehyde** by vacuum distillation or column chromatography.

Workflow for the Synthesis of 4-Propoxybenzaldehyde

[Click to download full resolution via product page](#)

Synthesis of **4-Propoxybenzaldehyde** Workflow

Tyrosinase Inhibition Assay

4-Alkoxybenzaldehydes have been investigated as inhibitors of tyrosinase, a key enzyme in melanin synthesis. The following is a general protocol to assess the inhibitory activity of **4-Propoxybenzaldehyde** on mushroom tyrosinase.

Materials:

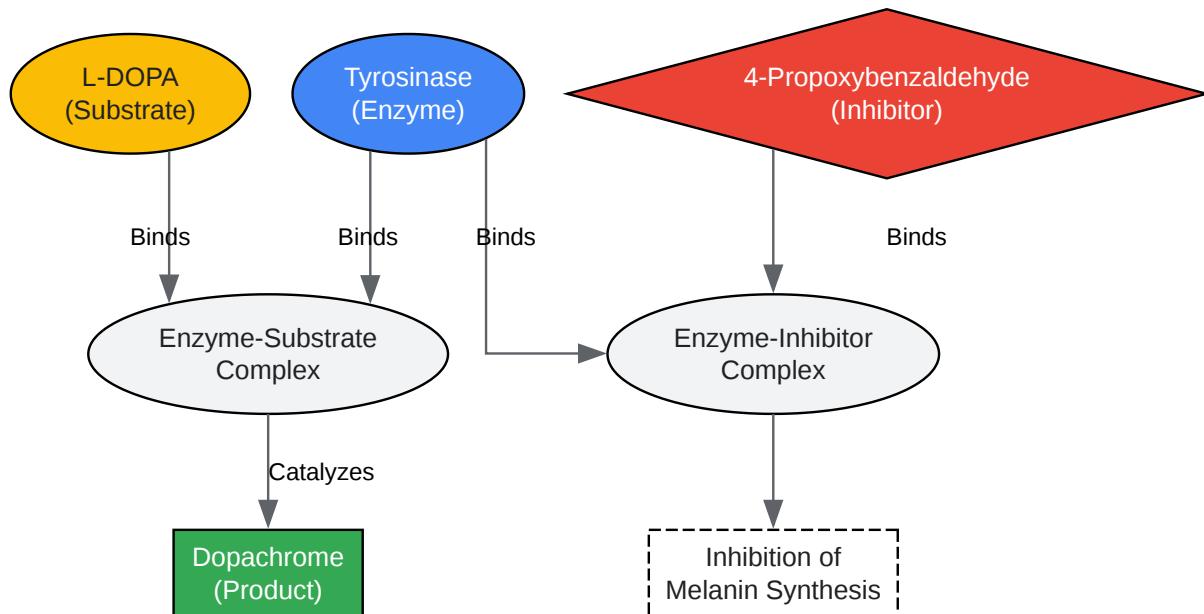
- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
- Phosphate buffer (e.g., pH 6.8)
- **4-Propoxybenzaldehyde** (dissolved in a suitable solvent like DMSO)
- Microplate reader

Procedure:

- Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
- Prepare a stock solution of L-DOPA in phosphate buffer.
- Prepare various concentrations of **4-Propoxybenzaldehyde** by diluting a stock solution.
- In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test solution of **4-Propoxybenzaldehyde**. A control well should contain the solvent instead of the inhibitor.
- Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a few minutes.
- Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
- Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader.

- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition and, if applicable, the IC_{50} value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
- Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Applications in Research and Drug Development


4-Propoxybenzaldehyde serves as a valuable building block in organic synthesis and medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[6]

Key reactions involving the aldehyde group include:

- Condensation reactions: Such as aldol condensations and the formation of Schiff bases.^[6]
- Oxidation: To form the corresponding carboxylic acid.
- Reduction: To yield the corresponding alcohol.

Its role as a tyrosinase inhibitor suggests potential applications in the development of agents for treating hyperpigmentation disorders. The steric bulk of the 4-position substituent on the benzaldehyde ring appears to influence whether the inhibition is partial or full.

Mechanism of Tyrosinase Inhibition

[Click to download full resolution via product page](#)

Tyrosinase Inhibition by 4-Propoxybenzaldehyde

Safety and Handling

4-Propoxybenzaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be used in a well-ventilated area or under a chemical fume hood. Store in a tightly closed container in a cool, dry place.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling or use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-N-PROPOXYBENZALDEHYDE(5736-85-6) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Propoxybenzaldehyde [webbook.nist.gov]
- 6. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Propoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265824#iupac-name-and-synonyms-for-4-propoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com